N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of norcamphor derivatives. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound has been studied for its potential as an uncompetitive NMDA receptor antagonist, which makes it a candidate for the treatment of neurodegenerative disorders and other glutamate-dependent conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with various amines under specific conditions. One common method involves the use of phencyclidine (PCP) binding site ligands, which are reacted with norcamphor derivatives to produce the desired compound . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: Used as a ligand in the study of NMDA receptor antagonists.
Biology: Investigated for its potential neuroprotective effects.
Medicine: Explored as a candidate for treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals targeting the central nervous system.
Mechanism of Action
The compound exerts its effects by acting as an uncompetitive antagonist at the NMDA receptor, specifically binding to the phencyclidine (PCP) site. This inhibits the excessive influx of calcium ions through the NMDA receptor channels, which is associated with neurotoxicity and cell death in various neurodegenerative conditions . By modulating this pathway, the compound can potentially protect neurons from damage.
Comparison with Similar Compounds
Similar Compounds
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar NMDA receptor antagonistic properties.
Uniqueness
N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and the presence of the methoxyethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NMDA receptor antagonists. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C13H25NO |
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Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H25NO/c1-12(2)10-5-6-13(12,3)11(9-10)14-7-8-15-4/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
WQKHKMBKOCINKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCCOC)C)C |
Origin of Product |
United States |
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